molecular formula C5H3BrCl2N2 B11774647 4-(Bromomethyl)-3,6-dichloropyridazine

4-(Bromomethyl)-3,6-dichloropyridazine

Cat. No.: B11774647
M. Wt: 241.90 g/mol
InChI Key: FIQVHLBBUXPASF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,6-dichloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of bromomethyl and dichloro substituents on the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,6-dichloropyridazine typically involves the bromination of a suitable precursor. One common method is the bromination of 3,6-dichloropyridazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and controlled temperature conditions can enhance the yield and purity of the product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,6-dichloropyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazines with various functional groups.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methyl-substituted pyridazines.

Scientific Research Applications

4-(Bromomethyl)-3,6-dichloropyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,6-dichloropyridazine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3,6-dichloropyridazine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridazine ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H3BrCl2N2

Molecular Weight

241.90 g/mol

IUPAC Name

4-(bromomethyl)-3,6-dichloropyridazine

InChI

InChI=1S/C5H3BrCl2N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2

InChI Key

FIQVHLBBUXPASF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CBr

Origin of Product

United States

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